Cas no 2166908-11-6 (5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol)

5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol 化学的及び物理的性質
名前と識別子
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- 5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol
- [5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
- 2166908-11-6
- EN300-1278005
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- インチ: 1S/C7H11F2N3O/c1-4(2)12-6(7(8)9)5(3-13)10-11-12/h4,7,13H,3H2,1-2H3
- InChIKey: GLMDVGCONYAJNT-UHFFFAOYSA-N
- SMILES: FC(C1=C(CO)N=NN1C(C)C)F
計算された属性
- 精确分子量: 191.08701831g/mol
- 同位素质量: 191.08701831g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 168
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.9Ų
- XLogP3: 0.2
5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1278005-50mg |
[5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2166908-11-6 | 50mg |
$983.0 | 2023-10-01 | ||
Enamine | EN300-1278005-500mg |
[5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2166908-11-6 | 500mg |
$1124.0 | 2023-10-01 | ||
Enamine | EN300-1278005-0.5g |
[5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2166908-11-6 | 0.5g |
$1124.0 | 2023-06-08 | ||
Enamine | EN300-1278005-2.5g |
[5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2166908-11-6 | 2.5g |
$2295.0 | 2023-06-08 | ||
Enamine | EN300-1278005-1000mg |
[5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2166908-11-6 | 1000mg |
$1172.0 | 2023-10-01 | ||
Enamine | EN300-1278005-0.1g |
[5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2166908-11-6 | 0.1g |
$1031.0 | 2023-06-08 | ||
Enamine | EN300-1278005-5000mg |
[5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2166908-11-6 | 5000mg |
$3396.0 | 2023-10-01 | ||
Enamine | EN300-1278005-1.0g |
[5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2166908-11-6 | 1g |
$1172.0 | 2023-06-08 | ||
Enamine | EN300-1278005-5.0g |
[5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2166908-11-6 | 5g |
$3396.0 | 2023-06-08 | ||
Enamine | EN300-1278005-10.0g |
[5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2166908-11-6 | 10g |
$5037.0 | 2023-06-08 |
5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanolに関する追加情報
5-(Difluoromethyl)-1-(Propan-2-yl)-1H-1,2,3-Triazol-4-ylmethanol (CAS No. 2166908-11-6): An Emerging Compound in Medicinal Chemistry
5-(Difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol (CAS No. 2166908-11-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of triazoles, which are known for their broad spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties. The incorporation of a difluoromethyl group and an isopropyl substituent in the structure further enhances its pharmacological profile, making it a promising candidate for various drug development initiatives.
The difluoromethyl group is particularly noteworthy due to its ability to modulate the electronic and steric properties of the molecule. Fluorine atoms are known for their high electronegativity and small size, which can significantly influence the reactivity and stability of organic compounds. In the case of 5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol, the presence of this group may enhance the compound's binding affinity to specific biological targets, thereby improving its efficacy as a therapeutic agent.
The isopropyl substituent, on the other hand, contributes to the overall hydrophobicity of the molecule. This property is crucial for optimizing the compound's solubility and permeability across biological membranes, which are essential factors for effective drug delivery. Additionally, the isopropyl group can influence the conformational flexibility of the molecule, potentially affecting its interaction with target proteins or enzymes.
Recent studies have explored the potential applications of 5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol in various therapeutic areas. One notable area of research is its antifungal activity. Triazoles are well-known for their potent antifungal properties, and the introduction of a difluoromethyl group has been shown to enhance this activity against a range of fungal pathogens. For example, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antifungal activity against Candida albicans, a common cause of opportunistic infections in immunocompromised patients.
Beyond its antifungal properties, 5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol has also shown promise as an anti-inflammatory agent. Inflammatory diseases such as arthritis and asthma are characterized by excessive production of pro-inflammatory cytokines and mediators. Research has indicated that this compound can inhibit key enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This dual mechanism of action makes it a potential candidate for developing new anti-inflammatory drugs with improved safety profiles.
In addition to its therapeutic applications, 5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol has been studied for its potential use in chemical synthesis and materials science. The triazole ring is a versatile building block that can be readily incorporated into complex molecular architectures through click chemistry reactions. This makes it an attractive starting material for synthesizing functional materials with tailored properties for applications in catalysis, sensing, and drug delivery systems.
The synthesis of 5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol typically involves multistep processes that include the formation of the triazole ring through copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. The introduction of the difluoromethyl group can be achieved through various synthetic strategies, such as nucleophilic substitution or direct fluorination methods. These synthetic routes have been optimized to ensure high yields and purity levels, making it feasible for large-scale production.
In conclusion, 5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol (CAS No. 2166908-11-6) represents a promising compound with diverse applications in medicinal chemistry and materials science. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
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